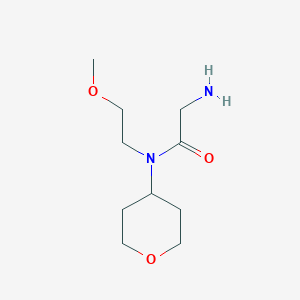

2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Description

2-Amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a substituted acetamide derivative featuring:

- A central acetamide backbone with an α-amino group (NH2) at the C2 position.

- Two nitrogen-bound substituents: a 2-methoxyethyl group and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) group.

This compound’s structure combines polar (methoxy, amino) and lipophilic (tetrahydropyran) moieties, making it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors requiring dual solubility properties.

Properties

IUPAC Name |

2-amino-N-(2-methoxyethyl)-N-(oxan-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-14-7-4-12(10(13)8-11)9-2-5-15-6-3-9/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHFNLWNTRDIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1CCOCC1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound with a unique molecular structure that includes an amino group, a methoxyethyl side chain, and a tetrahydro-2H-pyran moiety. Its molecular formula is with a molecular weight of approximately 215.29 g/mol. The structural characteristics of this compound suggest potential biological activities, which warrant thorough investigation.

Chemical Structure and Properties

The compound features the following structural components:

- Amino Group : Contributes to the basicity and potential interactions with biological macromolecules.

- Methoxyethyl Side Chain : Enhances solubility and may influence pharmacokinetic properties.

- Tetrahydro-2H-pyran Ring : Introduces cyclic characteristics that can affect reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that 2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide may exhibit several biological activities, including:

- Anticancer Activity : Potential inhibition of cancer cell proliferation.

- Neuroprotective Effects : Possible protective effects against neurodegenerative conditions.

- Anti-inflammatory Properties : May modulate inflammatory pathways.

Understanding the mechanism of action is crucial for evaluating the efficacy of this compound. Interaction studies using techniques such as:

- Molecular Docking : To predict binding affinities to target proteins.

- Cell Viability Assays : To assess the impact on various cancer cell lines.

Case Studies and Research Findings

Research has indicated that compounds structurally similar to 2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide often demonstrate varied biological activities. A comparative analysis with related compounds reveals insights into its potential effects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-hydroxyethyl)-N'-(4-methylphenyl)acetamide | Hydroxyethyl side chain | Enhanced solubility due to hydroxyl group |

| 1-amino-N-(3-methoxypropyl)-N-(tetrahydro-3-furanyl)acetamide | Furan ring structure | Potentially different reactivity due to furan |

| N,N-diethylglycine | Simple structure with ethyl groups | Lacks cyclic structure, primarily used in metabolism |

| N-benzyl-N-(tetrahydrofuran)acetamide | Benzyl group enhances lipophilicity | Different pharmacokinetic properties |

Experimental Studies

In vitro studies have been conducted to assess the biological activity of 2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide:

- Cell Line Testing : Evaluation against various cancer cell lines (e.g., melanoma, neuroblastoma).

- Results indicated significant inhibition of cell growth at specific concentrations.

- Animal Models : Preliminary in vivo studies using xenograft models demonstrated tumor suppression capabilities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity

- Chloro vs. Amino Substituents: The chloro analog (C10H18ClNO3) replaces the amino group with a chlorine atom, enhancing electrophilicity but reducing hydrogen-bonding capacity. This substitution could alter metabolic stability or target binding compared to the amino variant.

- Hydrochloride Salt Formation: The hydrochloride salt of 2-amino-N-[(oxan-4-yl)methyl]acetamide improves aqueous solubility, a critical factor for drug bioavailability.

Structural Flexibility and Pharmacophore Design

- Tetrahydro-2H-Pyran Modifications : The tetrahydro-2H-pyran group (present in all analogs) contributes to conformational rigidity and lipophilicity. Its position (e.g., 4-yl vs. 2-yl) affects spatial orientation and interactions with biological targets .

- Methoxyethyl vs.

Crystallographic and Hydrogen-Bonding Behavior

- Amide Group Planarity : Acetamide derivatives (e.g., ) exhibit planar amide groups that facilitate intermolecular hydrogen bonding (N–H···O), forming dimers or supramolecular aggregates. This property is critical for crystal engineering and solid-state stability .

Preparation Methods

Starting Materials and Key Intermediates

- 2-Aminoacetamide or its derivatives serve as the core scaffold.

- 2-Methoxyethyl halides or tosylates are used to introduce the methoxyethyl group via nucleophilic substitution.

- Tetrahydro-2H-pyran-4-yl derivatives , often as halides or activated esters, are employed for the second substitution on the nitrogen.

Stepwise N-Substitution Approach

Step 1: Formation of N-(2-methoxyethyl)aminoacetamide

- The aminoacetamide is reacted with 2-methoxyethyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride.

- Solvents such as dimethylformamide (DMF) or acetonitrile are typically used.

- Reaction temperature is maintained between room temperature and 60°C to optimize yield and minimize side reactions.

Step 2: Introduction of the N-(tetrahydro-2H-pyran-4-yl) group

- The secondary amine intermediate from Step 1 is further alkylated with 4-(bromomethyl)tetrahydro-2H-pyran or a similar electrophile.

- Mild bases like triethylamine or potassium carbonate facilitate the reaction.

- The reaction is conducted in aprotic solvents (e.g., DMF, dichloromethane) at controlled temperatures (0–40°C) to prevent decomposition of the sensitive tetrahydropyran ring.

Alternative One-Pot Synthesis

- Some protocols employ a one-pot sequential alkylation where aminoacetamide is first reacted with 2-methoxyethyl halide, followed by addition of tetrahydro-2H-pyran-4-yl halide without intermediate isolation.

- This method requires precise stoichiometric control and monitoring to avoid over-alkylation or formation of quaternary ammonium salts.

Purification and Characterization

- The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Final purification may involve recrystallization from solvents like methanol or ethyl acetate.

- Characterization includes NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate, triethylamine, sodium hydride | Choice affects selectivity and yield |

| Solvent | DMF, acetonitrile, dichloromethane | Polar aprotic solvents preferred |

| Temperature | 0–60°C | Higher temps may cause ring opening |

| Reaction Time | 4–24 hours | Longer times improve conversion but risk side reactions |

| Stoichiometry | Slight excess of alkylating agents | Ensures complete substitution |

| Purification | Silica gel chromatography, recrystallization | Essential for removing side products |

Research Findings and Comparative Analysis

- The stepwise alkylation approach yields the target compound with high purity and good overall yields (60–85%) under optimized conditions.

- The tetrahydro-2H-pyran ring remains stable under mild basic and neutral conditions but is sensitive to strong acids or bases, requiring careful handling during synthesis.

- The methoxyethyl group enhances solubility and bioavailability in potential pharmaceutical applications.

- Alternative methods using amide coupling reagents (e.g., EDC, HATU) to attach the tetrahydro-2H-pyran-4-yl moiety to aminoacetamide derivatives have been explored but are less common due to complexity and cost.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Stepwise N-alkylation | 1) Aminoacetamide + 2-methoxyethyl halide 2) Secondary amine + tetrahydro-2H-pyran halide |

High selectivity, good yields | Requires multiple purification steps |

| One-pot sequential alkylation | Sequential addition of alkyl halides to aminoacetamide | Time-efficient, fewer isolations | Requires precise control, risk of over-alkylation |

| Amide coupling | Coupling of aminoacetamide with tetrahydro-2H-pyran carboxylic acid derivatives | Potentially high purity | More expensive reagents, complex optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.